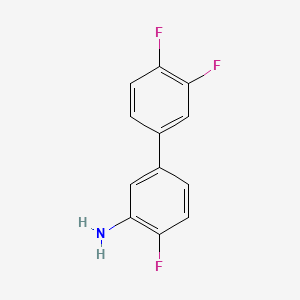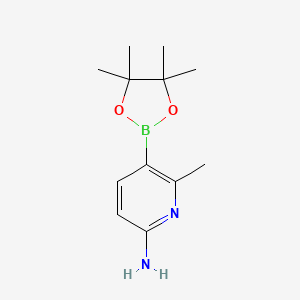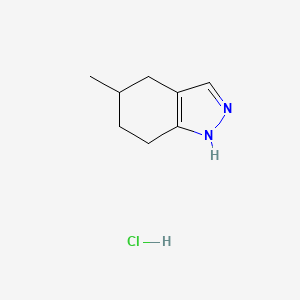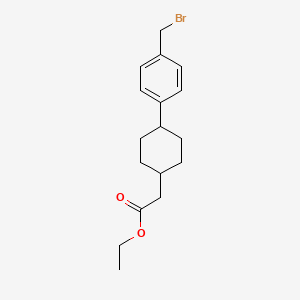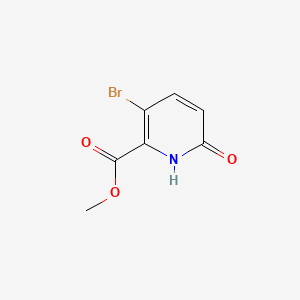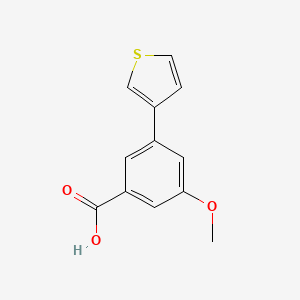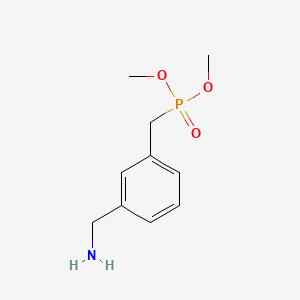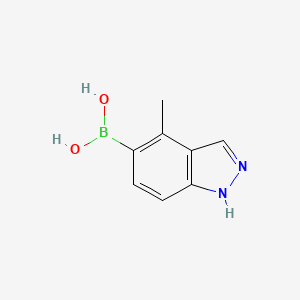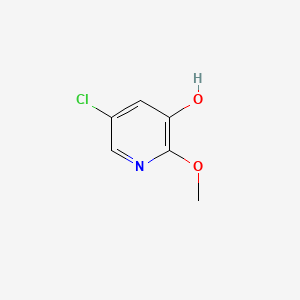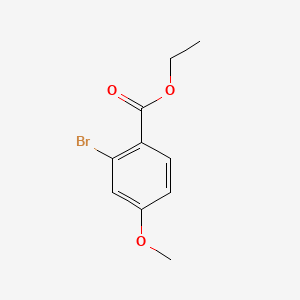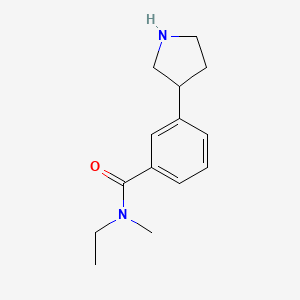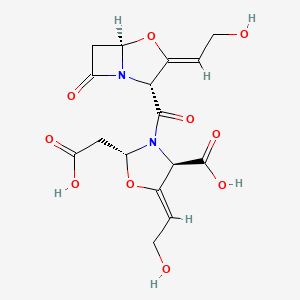
Acide clavulanique dimère Impureté
Vue d'ensemble
Description
Clavulanic acid dimer impurity is a byproduct formed during the synthesis of clavulanic acid, a potent beta-lactamase inhibitor. Clavulanic acid is commonly used in combination with beta-lactam antibiotics such as amoxicillin to enhance their effectiveness by preventing bacterial resistance. The dimer impurity can affect the quality and efficacy of the pharmaceutical product, making its identification and control crucial in the manufacturing process .
Applications De Recherche Scientifique
Clavulanic acid dimer impurity has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical products.
Biology: Studies on the dimer impurity help understand the metabolic pathways and biosynthesis of clavulanic acid in Streptomyces clavuligerus.
Medicine: Research on the impurity aids in improving the quality and efficacy of clavulanic acid-containing drugs by minimizing its presence.
Mécanisme D'action
Target of Action
Clavulanic acid, the parent compound of Clavulanic Acid Dimer Impurity, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics. By inhibiting these enzymes, clavulanic acid prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates the enzyme, preventing it from breaking down β-lactam antibiotics . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases
Biochemical Pathways
Clavulanic acid is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . This pathway involves several unique enzymes, including the enzyme that condenses both precursors, N2-(2-carboxyethyl)-arginine synthetase, and the β-lactam synthetase that cyclizes the resulting compound . The Clavulanic Acid Dimer Impurity is likely to be involved in similar biochemical pathways.
Result of Action
The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these antibiotics from being degraded, thereby allowing them to effectively kill bacteria . The Clavulanic Acid Dimer Impurity is likely to have similar effects.
Action Environment
The action of clavulanic acid can be influenced by environmental factors such as temperature . For example, studies have shown that fermentation at lower temperatures is more favorable for clavulanic acid synthesis
Analyse Biochimique
Biochemical Properties
Clavulanic Acid Dimer Impurity, like its parent compound Clavulanic Acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase enzymes, inhibiting their activity and thereby preventing bacterial resistance to antibiotics .
Cellular Effects
The effects of Clavulanic Acid Dimer Impurity on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antibiotic resistance, thereby influencing the effectiveness of certain antibiotics .
Molecular Mechanism
The mechanism of action of Clavulanic Acid Dimer Impurity involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to beta-lactamase enzymes, inhibiting their activity and preventing them from breaking down antibiotics .
Metabolic Pathways
Clavulanic Acid Dimer Impurity is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is known to interact with the enzymes involved in the synthesis of Clavulanic Acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clavulanic acid is produced through fermentation by the bacterium Streptomyces clavuligerus. The dimer impurity forms during this process, particularly under specific conditions such as temperature variations. For instance, fermentation at 24°C is found to be most favorable for clavulanic acid synthesis, though it also results in the formation of the dimer impurity .
Industrial Production Methods: In industrial settings, clavulanic acid is isolated by acidifying and extracting the culture medium with ethyl acetate. Further purification steps are required to minimize impurities, including the dimer. Techniques such as high-performance liquid chromatography (HPLC) and near-infrared spectroscopy are employed to monitor and control the levels of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Clavulanic acid dimer impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, affecting its behavior in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more stable oxidized derivatives, while reduction can result in the formation of reduced forms of the impurity .
Comparaison Avec Des Composés Similaires
Clavulanic Acid: The parent compound, a beta-lactamase inhibitor with significant clinical importance.
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Tazobactam: Similar to clavulanic acid, it enhances the efficacy of beta-lactam antibiotics by inhibiting beta-lactamase enzymes.
Uniqueness: Clavulanic acid dimer impurity is unique due to its formation during the synthesis of clavulanic acid and its impact on the quality of the final pharmaceutical product. Unlike sulbactam and tazobactam, which are intentionally synthesized and used as active pharmaceutical ingredients, the dimer impurity is an unintended byproduct that must be controlled to ensure drug efficacy and safety .
Propriétés
IUPAC Name |
(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKSRMFLRKPLO-BJBUEPEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747360 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-10-4 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


